molecular formula C11H14O6 B1246764 Butalactin

Butalactin

Cat. No. B1246764
M. Wt: 242.22 g/mol
InChI Key: NDWZCKPIOWDQOR-WTCWJIQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butalactin is a natural product found in Streptomyces corchorusii and Streptomyces with data available.

Scientific Research Applications

Antibiotic Properties

  • Butalactin, identified as (2R*,3S*)-2-(4′,5′-epoxy-hex-2′E-en)oyl-2-hydroxy-3-hydroxymethylbutanolide, is an antibiotic produced by a Streptomyces species. It exhibits structural similarities to butyrolactones, known as signal molecules in microorganisms (Chatterjee et al., 1991).
  • Butalactin's producing organism, closely resembling Streptomyces corchorusii, also generates cineromycin B. Despite its structural relation to signal molecules like A-factor and virginiae butanolides, butalactin doesn't induce antibiotic production or aerial mycelium formation in indicator strains. It exhibits weak antibiotic activity against both Gram-positive and Gram-negative bacteria (Franco et al., 1991).

properties

Product Name

Butalactin

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

(3R,4S)-3-hydroxy-4-(hydroxymethyl)-3-[(E)-3-[(2S,3R)-3-methyloxiran-2-yl]prop-2-enoyl]oxolan-2-one

InChI

InChI=1S/C11H14O6/c1-6-8(17-6)2-3-9(13)11(15)7(4-12)5-16-10(11)14/h2-3,6-8,12,15H,4-5H2,1H3/b3-2+/t6-,7+,8+,11-/m1/s1

InChI Key

NDWZCKPIOWDQOR-WTCWJIQASA-N

Isomeric SMILES

C[C@@H]1[C@@H](O1)/C=C/C(=O)[C@@]2([C@H](COC2=O)CO)O

SMILES

CC1C(O1)C=CC(=O)C2(C(COC2=O)CO)O

Canonical SMILES

CC1C(O1)C=CC(=O)C2(C(COC2=O)CO)O

synonyms

2-(4',5'-epoxy-hex-2'(E)-en)oyl-2-hydroxy-3-hydroxymethyl-2,3-(Z)-butanolide
butalactin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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